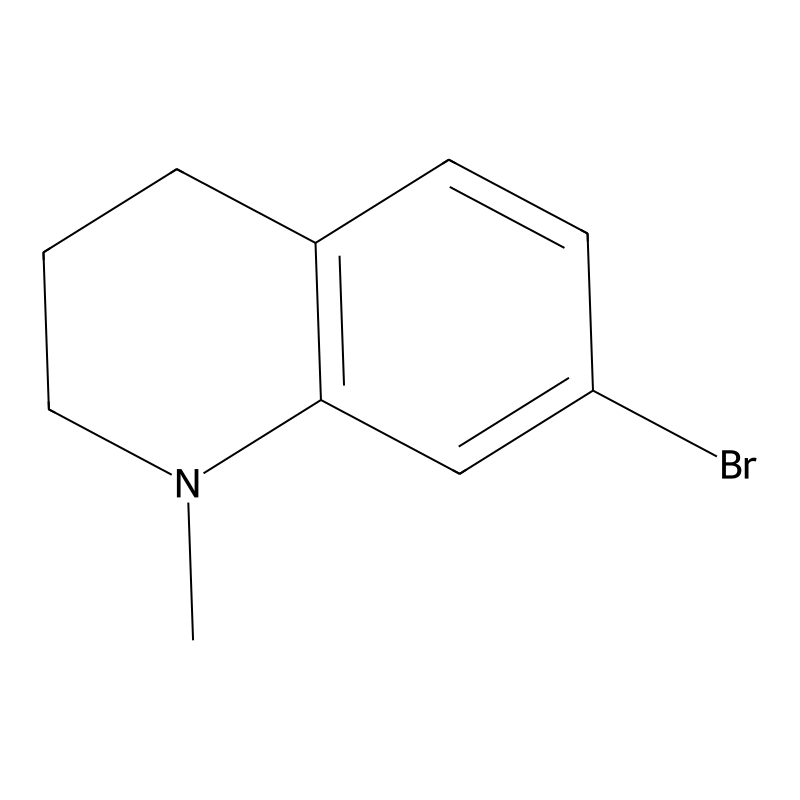

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Scaffolding Molecule

The core structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline belongs to the Tetrahydroisoquinoline (THQ) class of organic compounds. THQs are known for their diverse biological activities and have been explored as potential scaffolds for drug discovery []. The bromine and methyl groups on the molecule could potentially serve as sites for further chemical modification, allowing researchers to tailor the molecule's properties for specific applications.

Structural Similarity to Other Bioactive THQs

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline shares structural similarities with other THQs that possess various biological activities. For instance, some THQs have been investigated for their potential as dopamine reuptake inhibitors []. Further research is needed to determine if 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline exhibits similar properties.

Current Availability of Information:

It's important to note that most information on 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is limited to commercial availability through chemical suppliers [, , ].

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, characterized by its unique bicyclic structure that includes a saturated piperidine ring fused to a quinoline system. This compound is notable for its bromine substitution at the seventh position and a methyl group at the first position of the tetrahydroquinoline framework. The molecular formula for this compound is C10H12BrN, with a molecular weight of approximately 226.11 g/mol. It has been recognized for its diverse biological activities and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

- Oxidation: This compound can be oxidized to yield quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can transform this compound into various tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under basic conditions.

Research indicates that 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve interactions with specific molecular targets, influenced by the presence of the bromine atom which can participate in halogen bonding. This interaction may enhance its binding affinity to biological targets, leading to various therapeutic effects .

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide in solvents such as dichloromethane at room temperature. Industrial production methods mirror laboratory synthesis but are scaled up for efficiency and yield through continuous flow reactors and automated systems.

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications across various fields:

- Medicinal Chemistry: It is explored for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: The compound serves as an intermediate in synthesizing complex organic molecules.

- Agrochemicals: It is utilized in producing agrochemicals due to its chemical properties .

Studies on 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline have focused on its interactions with various biological targets. Its ability to form halogen bonds enhances its binding properties compared to non-brominated analogs. Furthermore, metabolic studies suggest that it may undergo transformations leading to active metabolites that exert biological effects. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at the sixth position | Different chemical reactivity due to bromine positioning |

| 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at the eighth position | Potentially different biological activity |

| 7-Bromo-1,2,3,4-tetrahydroquinoline | Lacks methyl group | May exhibit different pharmacological properties |

These compounds illustrate how variations in bromine positioning and additional substituents can significantly affect chemical reactivity and biological activity. The unique structural features of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline contribute to its distinct properties compared to these related compounds .

Systematic Nomenclature

The IUPAC name for this compound is 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline, derived using the following rules:

- The parent structure is 1,2,3,4-tetrahydroquinoline, a partially hydrogenated quinoline with a saturated six-membered ring fused to an aromatic benzene ring.

- Substituents are numbered to assign the lowest possible locants: the methyl group at position 1 and the bromine at position 7.

Alternative names include:

- 7-Bromo-1-methyl-3,4-dihydro-2H-quinoline

- Methyl-substituted 7-bromotetrahydroquinoline

The SMILES notation is CN1CCCC2=C1C=C(Br)C=C2, reflecting the methyl group on the nitrogen atom, the saturated piperidine-like ring, and the brominated aromatic system.

Structural Classification

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline belongs to two structural classes:

- Tetrahydroquinolines: Characterized by a partially saturated quinoline core, these compounds exhibit reduced aromaticity compared to quinoline, altering their reactivity.

- Halogenated heterocycles: The bromine atom introduces electrophilic substitution sites and potential for halogen bonding in biological systems.

Key structural features:

| Feature | Description |

|---|---|

| Bicyclic framework | Fused benzene and piperidine rings |

| Substituents | - Methyl at N1 (electron-donating) - Bromine at C7 (electron-withdrawing) |

| Hybridization | sp³ nitrogen in the saturated ring; sp² carbons in the aromatic ring |

Historical Context in Heterocyclic Chemistry Research

Early Developments in Quinoline Chemistry

The exploration of quinoline derivatives began in the 19th century:

- 1834: Friedlieb Ferdinand Runge isolated quinoline from coal tar, naming it leukol.

- 1881: Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, later adapted for tetrahydroquinoline derivatives.

Tetrahydroquinolines gained prominence in the 20th century as intermediates for alkaloid synthesis and pharmaceuticals. For example:

- 1940s: Tetrahydroquinoline scaffolds were used in antimalarial drugs like chloroquine.

- 1980s: Fluoroquinolones, derived from quinoline, became widely used antibiotics.

Synthesis Milestones for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

The compound’s synthesis leverages methods established for tetrahydroquinolines:

- Hydrogenation of Quinoline Precursors:

Domino Reactions:

Bromination Strategies:

- Direct bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using $$ \text{N}- $$bromosuccinimide (NBS) or $$ \text{Br}_2 $$ in dichloromethane.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Catalytic hydrogenation | 60–75 | Scalable for industrial production | Requires high-pressure equipment |

| Domino reactions | 50–90 | Stereochemical control | Complex optimization |

| Direct bromination | 70–85 | Simplicity and cost-effectiveness | Limited to activated substrates |

X-ray Crystallographic Analysis of Tetrahydroquinoline Derivatives

X-ray crystallography has provided fundamental insights into the structural features of tetrahydroquinoline derivatives. The solid-state structures consistently reveal that the saturated tetrahydropyridine ring of the quinoline system adopts a characteristic half-chair conformation [1] [2] [3] [4]. This conformational preference is observed across various substituted tetrahydroquinoline derivatives, as documented in multiple crystallographic studies.

The comprehensive analysis of 1,2,3,4-tetrahydroquinolin-7-amine demonstrates several key structural features [2]. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters of a = 8.7642(15) Å, b = 8.7401(14) Å, c = 11.0393(18) Å, and β = 106.459(7)°, measured at 113 K. The structure exhibits two almost identical molecules in the asymmetric unit, with the ring containing the nitrogen atom adopting a half-chair conformation. The crystal structure is stabilized by intermolecular N—H···N and N—H···π hydrogen bonds.

For sulfonylated tetrahydroquinoline derivatives, the structural parameters reveal consistent conformational patterns [3] [4] [5]. The 1-tosyl-1,2,3,4-tetrahydroquinoline exhibits a heterocyclic ring in half-chair conformation with the bond-angle sum at the nitrogen atom being 350.2°. The crystal structure shows a dihedral angle of 47.74(10)° between the planes of the aromatic rings, with molecules linked by C—H⋯O hydrogen bonds generating [6] chains.

Similar conformational features are observed in 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, where the bond-angle sum at the nitrogen atom is 347.9° [5], and in 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, where this value increases to 354.6° [1]. These variations in bond-angle sums reflect the influence of different substituents on the nitrogen atom geometry while maintaining the fundamental half-chair conformation.

| Compound | Space Group | Temperature (K) | Unit Cell Parameters | Bond-angle sum at N (°) |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinolin-7-amine | P2₁ | 113 | a = 8.7642 Å, b = 8.7401 Å, c = 11.0393 Å | - |

| 1-Tosyl-1,2,3,4-tetrahydroquinoline | P2₁/n | 296 | a = 13.5690 Å, b = 6.7128 Å, c = 16.8317 Å | 350.2 |

| 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline | P2₁/c | 296 | a = 9.8140 Å, b = 8.2440 Å, c = 16.9570 Å | 347.9 |

| 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline | P2₁/c | 296 | a = 13.5690 Å, b = 6.7128 Å, c = 16.8317 Å | 354.6 |

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of tetrahydroquinoline derivatives in solution. The conformational analysis of 1,2,3,4-tetrahydroquinoline has been extensively investigated using high-resolution microwave spectroscopy combined with high-level quantum chemistry calculations [7] [8].

The MP2 calculations discriminate four stable conformations, consisting of two pairs of energetically equivalent enantiomorphic conformers [7]. The computational results indicate that energetically non-equivalent conformers are separated by a low energy barrier of 104 cm⁻¹, which allows for conformational cooling to occur. The high-resolution rotational spectrum with resolved hyperfine structure was obtained in the frequency range of 7–20 GHz using both the In-phase/quadrature-phase-Modulation Passage-Acquired-Coherence Technique (IMPACT) and the coaxially oriented beam resonator arrangement (COBRA) to perform Fourier transform microwave spectroscopy.

The experimental results demonstrate that only the most stable enantiomeric pair contributes to the rotational spectrum under the experimental conditions, as less stable conformers efficiently relax to the lower energy conformers [8]. This conformational behavior establishes that the experimentally evaluated molecular constants unambiguously define the lowest energy conformer of 1,2,3,4-tetrahydroquinoline.

For tetrahydroisoquinoline derivatives, detailed NMR conformational studies have revealed distinct preferences based on substitution patterns [9] [10]. The secondary amines prefer an extended conformation, while N-alkylated derivatives prefer a semi-folded conformation, with considerable freedom to exchange between both forms. A third, folded conformation, although not significantly higher in energy, is relatively inaccessible.

The characteristic NMR chemical shifts for tetrahydroquinoline derivatives include aromatic protons resonating at δ 6.5-7.5 ppm, methylene groups adjacent to nitrogen at δ 2.5-3.5 ppm, and saturated ring protons at δ 1.5-2.5 ppm in CDCl₃ . For 7-bromo-substituted derivatives, aromatic protons appear at δ 7.2-7.5 ppm, confirming the substitution position through coupling patterns.

| Conformer | Relative Energy (cm⁻¹) | Experimental Observation | Conformation Type |

|---|---|---|---|

| Conformer 1 (most stable) | 0 | Observed in rotational spectrum | Half-chair |

| Conformer 2 | 104 | Relaxes to most stable | Half-chair |

| Conformer 3 | 104 | Relaxes to most stable | Half-chair |

| Conformer 4 | 104 | Relaxes to most stable | Half-chair |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides characteristic fragmentation patterns that serve as fingerprints for structural identification of tetrahydroquinoline derivatives. The fragmentation mechanisms of 1,2,3,4-tetrahydroquinoline have been comprehensively studied using deuterium labeling experiments [12] [13].

The mass spectra of both 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline isomers are characterized by fragment ions at M-1, M-15, and M-16, while the 5,6,7,8-isomer exhibits an additional peak at M-28 [12]. Deuterium labeling experiments using 1-d₁, 2,2-d₂, 3,3-d₂, and 4,4-d₂ analogues of 1,2,3,4-tetrahydroquinoline have confirmed that the M-1 peak commonly observed in mass spectra is due to cleavage of a hydrogen atom from the 1-position.

For substituted tetrahydroquinolines, the fragmentation patterns are predictable based on the substitution positions [12]. Substitution of hydrogen by methyl groups in the 2- and 4-positions results in intense M-15 peaks, while substitution in the 3-position produces a peak at M-29. These characteristic fragmentation patterns allow for the identification of substitution positions and serve as diagnostic tools for structural elucidation.

Tetrahydroisoquinoline derivatives exhibit distinct fragmentation behavior [14] [15]. The mass spectra show characteristic fragmentation patterns including [M-NHR₁R₂]⁺ fragment ions, where R₁ and R₂ represent substituent groups on the nitrogen atom. For 8-benzyloxytetrahydroisoquinoline, an unusual fragmentation of 92 mass units from the parent ion occurs due to loss of toluene elements by concerted cleavage of the benzyl group and a hydrogen atom from the 1-position [14].

Recent studies on N-benzyltetrahydroquinolines have identified the roles of ion/neutral complex intermediates in fragmentation reactions [16]. The proposed [RC₆H₄CH₂⁺/tetrahydroquinoline] complex, resulting from C-N bond cleavage, mediates benzyl cation transfer, electron transfer, and hydride transfer reactions, providing mechanistic insights into gas-phase fragmentation processes.

| Compound | Fragment Ion | Mass Loss (amu) | Fragment Assignment |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | M-1 | 1 | Loss of H from 1-position |

| 1,2,3,4-Tetrahydroquinoline | M-15 | 15 | Loss of CH₃ |

| 1,2,3,4-Tetrahydroquinoline | M-16 | 16 | Loss of O |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | M-15 | 15 | Loss of CH₃ (intense) |

| 3-Methyl-1,2,3,4-tetrahydroquinoline | M-29 | 29 | Loss of CHO |

| 8-Benzyloxytetrahydroisoquinoline | M-92 | 92 | Loss of toluene elements |

| 5,6,7,8-Tetrahydroquinoline | M-28 | 28 | Loss of CO |